3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with tert-butyl, methyl, nitro, and carbohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Flow microreactor systems can be employed for efficient and sustainable synthesis, allowing for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as methanol or ethanol. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar tert-butyl and pyrazole features.
2,6-Di-tert-butyl-4-methylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
Uniqueness
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
395654-40-7 |
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Molecular Formula |
C9H15N5O3 |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-4-nitropyrazole-3-carbohydrazide |
InChI |
InChI=1S/C9H15N5O3/c1-9(2,3)7-5(14(16)17)6(8(15)11-10)13(4)12-7/h10H2,1-4H3,(H,11,15) |
InChI Key |
BEWRDPRNRXORQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)NN)C |
Origin of Product |
United States |
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